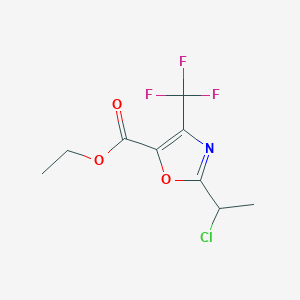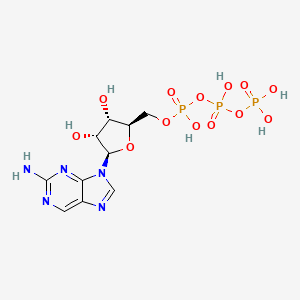![molecular formula C10H7BrF3N3 B1383553 4-[4-bromo-3-(trifluorométhyl)-1H-pyrazol-1-yl]aniline CAS No. 2044722-54-3](/img/structure/B1383553.png)
4-[4-bromo-3-(trifluorométhyl)-1H-pyrazol-1-yl]aniline
Vue d'ensemble
Description
4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a chemical compound that features a pyrazole ring substituted with a bromo and trifluoromethyl group, and an aniline moiety
Applications De Recherche Scientifique
4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
Target of Action
The primary target of 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is the sphingosine-1-phosphate receptor (S1P) . This receptor plays a crucial role in regulating the immune system and cardiovascular function.
Mode of Action
4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline interacts with the S1P receptor as a monoselective agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell.
Biochemical Pathways
Upon activation of the S1P receptor, a cascade of biochemical reactions is triggered. These reactions are part of the sphingolipid signaling pathway , which regulates a variety of cellular processes, including cell growth, survival, and immune cell trafficking .
Result of Action
The activation of the S1P receptor by 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can lead to various molecular and cellular effects. For instance, it can influence immune cell trafficking, potentially modulating immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with an aniline compound under suitable conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-3-(trifluoromethyl)aniline
- 4-bromo-2-(trifluoromethyl)aniline
- 4-bromo-3-(trifluoromethyl)phenylamine
Uniqueness
4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
4-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3/c11-8-5-17(16-9(8)10(12,13)14)7-3-1-6(15)2-4-7/h1-5H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNBVXPVFSDCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1383477.png)



![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)

![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1383486.png)


